molecular formula C12H18N2O3 B8645713 Tert-butyl 2-methoxy-4-methylpyridin-3-ylcarbamate

Tert-butyl 2-methoxy-4-methylpyridin-3-ylcarbamate

Cat. No. B8645713
M. Wt: 238.28 g/mol
InChI Key: HQOJKIBFDPUKDD-UHFFFAOYSA-N
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Patent
US05532358

Procedure details

To a stirred solution of 1.12 g (5 mmol) of 3-(tert-butoxycarbonylamino)-2-methoxypyridine in 25 mL of dry ether containing 1.8 mL, (12 mmol) of TMEDA at -78° C. under an argon atmosphere was added 4.8 mL (12 mmol) of a 2.5M solution of nBuLi in hexanes. The mixture was then warmed to -10° C. for 2 h. Recooling to -78° C. and treatment with iodomethane (0.99 g, 7 mmol) followed by warming to room temperature for 1 h produced the desired product which was purified by quenching with water, washing the ether layer with 0.1N HCl, drying (MgSO4), concentration and flash chromatography (9:1 hexanes:EtOAc). Yield: 1.00 g (84%). Recrystallization from heptane provided further purification. m.p.: 93°-95° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([O:15][CH3:16])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:17]COCC.CN(CCN(C)C)C.[Li]CCCC.IC>>[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([O:15][CH3:16])=[N:11][CH:12]=[CH:13][C:14]=1[CH3:17])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=NC=CC1)OC
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recooling to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
by warming to room temperature for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C(=NC=CC1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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